WT-161
Overview
Description
WT-161 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 value of 0.40 nM . It also inhibits metallo-β-lactamase domain-containing protein 2 (MBLAC2) . This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WT-161 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
WT-161 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield different hydroxamic acid derivatives .
Scientific Research Applications
WT-161 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown significant anticancer activity, particularly in multiple myeloma and breast cancer.
Epigenetics: As an HDAC6 inhibitor, this compound plays a crucial role in regulating gene expression by modulating histone acetylation.
Neurodegenerative Diseases:
Inflammatory Diseases: The compound has shown anti-inflammatory effects by inhibiting HDAC6, which is involved in the regulation of inflammatory responses.
Mechanism of Action
WT-161 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated α-tubulin and other proteins . This inhibition disrupts the function of HDAC6, which is involved in the deacetylation of histones and other proteins . The compound also triggers the accumulation of polyubiquitinated proteins, leading to cell stress, caspase activation, and apoptosis . In combination with bortezomib, this compound has shown enhanced anticancer activity by overcoming drug resistance in multiple myeloma .
Comparison with Similar Compounds
Similar Compounds
Tubacin: Another HDAC6 inhibitor with similar anticancer properties.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor used in cancer therapy.
Tubastatin A: A potent and selective HDAC6 inhibitor with applications in neurodegenerative diseases.
Uniqueness of WT-161
This compound stands out due to its high selectivity and potency as an HDAC6 inhibitor . Its ability to overcome drug resistance in multiple myeloma makes it a promising candidate for combination therapies .
Properties
IUPAC Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWWYFKVBFUVIZ-SGWCAAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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